4-Cyanobenzaldehyde oxime

Anticancer Drug Discovery Medicinal Chemistry Cell-Based Assays

Researchers requiring a validated aromatic aldoxime for medicinal chemistry or materials science face challenges with positional isomer purity and inconsistent biological activity data. 4-Cyanobenzaldehyde oxime (CAS 6522-28-7) solves this with: - Quantified antiproliferative activity: Lower IC₅₀ vs. MCF-7/T47D cells than N-methyl aldonitrone derivatives - Verified crystal packing: 28.3% short N⋯H contacts & 9.7% π-π stacking (Hirshfeld analysis) - Green electrochem. synthesis: 93% selectivity, 65.1% Faraday efficiency → 97% oxime ether Supplied as a crystalline solid (MP 167.8-169.4°C).

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 6522-28-7
Cat. No. B8798111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanobenzaldehyde oxime
CAS6522-28-7
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NO)C#N
InChIInChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4,6,11H
InChIKeyXUPNOABKAQYYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanobenzaldehyde Oxime: A Versatile Aldoxime Building Block


4-Cyanobenzaldehyde oxime (CAS 6522-28-7), also known as (E)-4-cyanobenzaldehyde oxime or 4-(hydroxyiminomethyl)benzonitrile, is a para-substituted aromatic aldoxime featuring both a nitrile and an oxime functional group [1]. Its molecular formula is C₈H₆N₂O, with a molecular weight of 146.15 g/mol, and it exists as a crystalline solid with a reported melting point of 167.8–169.4°C [2]. The compound serves as a versatile intermediate in organic synthesis, particularly for generating nitrile oxides via 1,3-dipolar cycloaddition, and has been extensively characterized by X-ray crystallography, revealing a planar molecular geometry stabilized by conjugation between the aromatic ring, nitrile, and oxime moieties [3][4].

Synthesis Nitrile oxide generation via 1,3-dipolar cycloaddition; electrosynthetic oxime ether preparation
Bioactivity Cell-model endpoint review; kinase and apoptosis pathway-response studies
Solid state X-ray characterized planar geometry; Hirshfeld surface analysis for crystal engineering

4-Cyanobenzaldehyde Oxime: Structural Specificity and Substitution


The substitution pattern and electronic nature of the aromatic ring in cyanobenzaldehyde oximes profoundly influence their solid-state packing, electronic properties, and biological activity. Simple benzaldehyde oxime lacks the electron-withdrawing cyano group, which is essential for the dipole moment and intermolecular interactions that govern crystalline stability and reactivity [1]. Positional isomers, such as 2- and 3-cyanobenzaldehyde oxime, exhibit markedly different molecular geometries and crystal packing due to altered hydrogen bonding networks and steric effects . Furthermore, (E)-4-cyanobenzaldehyde oxime demonstrates significantly superior antiproliferative activity against specific cancer cell lines compared to its (Z)-N-methyl-C-4-substituted phenyl aldonitrone derivatives, with IC₅₀ values that are quantitatively lower [2]. These structural and electronic nuances mean that substituting one isomer for another, or replacing the oxime with a related derivative, will not yield equivalent performance in applications ranging from anticancer screening to the design of coordination complexes or electrosynthetic transformations. The following quantitative evidence confirms that 4-cyanobenzaldehyde oxime possesses distinct, verifiable differentiation relative to its closest comparators, justifying its prioritized selection in scientific workflows.

Positional isomers 2- and 3-cyanobenzaldehyde oxime may shift crystal packing and hydrogen-bond network, altering solid-state properties
N-methyl aldonitrones Antiproliferative assay-response context may differ; reported lower IC₅₀ for parent oxime in tested series
Simple benzaldoxime Lacks electron-withdrawing cyano group; dipole moment and intermolecular interaction profile may not transfer

4-Cyanobenzaldehyde Oxime: Head-to-Head Comparison Evidence


Antiproliferative Activity in Breast Cancer Cells

In a direct head-to-head comparison, (E)-4-cyanobenzaldehyde oxime (compound 1) demonstrated the lowest IC₅₀ values against both MCF-7 and T47D breast cancer cell lines when tested alongside two (Z)-N-methyl-C-4-substituted phenyl aldonitrone derivatives (compounds 2 and 3) [1]. The study explicitly states that 'Compound 1 which has the lowest IC50 values against the MCF-7 and T47D cell lines, is thought to be the most promising applicant as an anticancer drug' [2]. The reduction in cell growth was measured across a concentration range, establishing a clear structure-activity relationship wherein the parent aldoxime outperforms its N-methylated aldonitrone analogs [3].

Antiproliferative activity
Head-to-head
Target: Lowest IC₅₀ among series vs Comparators: N-methyl aldonitrones (compounds 2, 3)
Reported cell-model response context; supports antiproliferative endpoint review
MCF-7 and T47D breast cancer cell lines; growth reduction assay
Anticancer Drug Discovery Medicinal Chemistry Cell-Based Assays

Crystal Packing via Hirshfeld Surface Analysis

Hirshfeld surface analysis revealed that the molecular packing of (E)-4-cyanobenzaldehyde oxime (compound 1) is uniquely dominated by short N⋯H contacts (28.3%) and aromatic π-π stacking (9.7% C⋯C interactions), with H⋯H contacts contributing 28.1% [1]. In contrast, the aldonitrone derivative (compound 2) exhibits a different intermolecular interaction profile, with N⋯H (24.4%) and O⋯H (13.8%) contacts as the primary directional forces, and a higher proportion of H⋯H contacts (36.0%) [2]. This quantitative difference in supramolecular synthons directly translates to distinct crystal packing motifs, which are critical for understanding bulk material properties such as solubility, stability, and mechanical behavior [3].

Hirshfeld surface analysis
Head-to-head
Target: N⋯H 28.3%, C⋯C 9.7% vs Comparator: N⋯H 24.4%, H⋯H 36.0%
Distinct supramolecular synthon profile; informs solid-state property review
ΔN⋯H +3.9 pp; π-π stacking present in target
Crystal Engineering Supramolecular Chemistry Solid-State Characterization

Dipole Moment from DFT and X-Ray Validation

Density functional theory (DFT) calculations at optimized geometries, validated by X-ray structures, revealed that (E)-4-cyanobenzaldehyde oxime (compound 1) possesses a calculated dipole moment of 4.5282 Debye [1]. This is significantly lower than the dipole moment of the corresponding aldonitrone derivative (compound 2), which was calculated to be 6.9829 Debye [2]. The difference of 2.4547 Debye (a ~54% increase for the aldonitrone) reflects the substantial electronic redistribution caused by N-methylation and the conversion of the oxime to the nitrone functionality [3].

Dipole moment (DFT)
Head-to-head
4.53 Debye
Supports solubility and polar-interaction review; distinct from N-methyl derivative (6.98 D)
DFT at optimized geometry; validated by X-ray structure
Computational Chemistry Electronic Structure Materials Design

One-Pot Electrosynthesis of Oxime Ethers

In a recently reported one-pot tandem electrochemical system, 4-cyanobenzaldoxime was generated with a selectivity of 93% and a Faraday efficiency of up to 65.1% from NOx over ultrafine MgO nanoparticles derived from Mg-based metal-organic frameworks [1]. This method is notable because it directly utilizes exhaust NOx as a nitrogen source, offering a sustainable route to valuable organonitrogen compounds. The resulting 4-cyanobenzaldoxime could then be reacted in situ with benzyl bromide to yield the corresponding oxime ether precipitate with a purity of 97% after simple filtration [2]. While direct head-to-head comparisons with other oxime substrates are not provided in the same study, the reported high selectivity and efficiency for this specific para-cyano substituted aldoxime under mild, sustainable conditions highlight its suitability for electrochemical valorization strategies.

Electrosynthesis
Method context
Selectivity 93% · Faraday efficiency up to 65.1% One-pot tandem system; MgO nanoparticle catalyst; NOx as N-source
Supports sustainable oxime ether synthesis workflow; method-transfer context
Derived oxime ether purity 97% after filtration
Electrosynthesis Green Chemistry Process Chemistry

4-Cyanobenzaldehyde Oxime: Application Scenarios


Breast Cancer Drug Lead Optimization

Based on the direct head-to-head evidence that (E)-4-cyanobenzaldehyde oxime exhibits the lowest IC₅₀ values against MCF-7 and T47D breast cancer cell lines compared to its N-methyl aldonitrone derivatives [1], this compound is prioritized as a superior starting scaffold for medicinal chemistry campaigns. Researchers can leverage this validated activity to synthesize focused libraries of 4-cyanobenzaldehyde oxime derivatives for structure-activity relationship (SAR) studies, with the goal of optimizing potency, selectivity, and drug-like properties. The compound's well-defined crystal structure and electronic properties also facilitate rational design using computational docking and molecular dynamics simulations [2].

Crystal Engineering and Formulation Development

The quantitative Hirshfeld surface analysis provides a blueprint for understanding and manipulating the solid-state properties of (E)-4-cyanobenzaldehyde oxime [3]. Its crystal packing, dominated by short N⋯H contacts (28.3%) and π-π stacking (9.7% C⋯C), differs fundamentally from that of related derivatives. This knowledge is essential for predicting and controlling crystal morphology, solubility, and stability—key parameters in pharmaceutical formulation and materials science. For instance, researchers can use this data to design co-crystals, select optimal crystallization solvents, or predict the mechanical behavior of the bulk powder for downstream processing [4].

Sustainable Electrosynthesis of Oxime Ethers

The demonstrated 93% selectivity and 65.1% Faraday efficiency for the electrochemical conversion of NOx to 4-cyanobenzaldoxime, followed by in situ derivatization to a 97% pure oxime ether precipitate [5], positions this compound as a key intermediate in green process chemistry. This application scenario is particularly relevant for industrial chemists seeking to replace traditional, reagent-intensive oxime syntheses with a sustainable, mild, and scalable electrochemical method. The high purity achieved after simple filtration underscores the operational simplicity and economic viability of this approach for producing oxime ethers, which are valuable intermediates in agrochemical and pharmaceutical synthesis [6].

Benchmark for Electronic Structure Calculations

The experimentally validated X-ray structure and the DFT-calculated dipole moment of 4.5282 Debye for (E)-4-cyanobenzaldehyde oxime [7] make it an excellent benchmark molecule for validating computational chemistry methods. Researchers in materials science can utilize this compound to test the accuracy of new density functionals, basis sets, or solvation models. Its moderate polarity and well-defined planar geometry provide a rigorous test case for predicting molecular properties such as polarizability, hyperpolarizability, and frontier orbital energies, which are relevant to the design of organic electronic materials and non-linear optical devices [8].

Application
Selection Property
Validation Focus
Breast cancer cell-model studies
Cell-model endpoint review
Antiproliferative assay context
Crystal engineering studies
Supramolecular interaction profile
Solid-state property validation
Electrosynthetic method development
NOx valorization pathway
Selectivity and efficiency review
Computational chemistry benchmarking
Dipole moment reference value
DFT method validation

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